molecular formula C22H18Cl2FNO3 B1252346 (1R,3S,alphaS)-Cyfluthrin CAS No. 85649-19-0

(1R,3S,alphaS)-Cyfluthrin

Cat. No. B1252346
CAS RN: 85649-19-0
M. Wt: 434.3 g/mol
InChI Key: QQODLKZGRKWIFG-ZTNFWEORSA-N
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Description

(1R)-trans-(alphaS)-cyfluthrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1S)-trans-(alphaR)-cyfluthrin.

Scientific Research Applications

Neurobehavioral Effects

Beta-cyfluthrin, a variant of cyfluthrin, has been studied for its neurobehavioral effects on adult rats. Research found that exposure to this compound impairs motor coordination and spatial memory. Additionally, beta-cyfluthrin was observed to cause alterations in levels of various neurotransmitters and enzymes in the brain, indicating potential neurotoxicity (Syed et al., 2016).

Historical Development and Usage

Cyfluthrin's development was a significant milestone in pyrethroid research, particularly in the 1970s and 1980s. Its synthesis incorporated fluorine chemistry, leading to enhanced activity of known pyrethroid esters. This resulted in the commercialization of cyfluthrin as a broad-spectrum insecticide with applications in agriculture and household pest control (Naumann, 1998).

Environmental Biodegradation

A study on the biodegradation of beta-cyfluthrin, a compound related to cyfluthrin, identified Pseudomonas stutzeri strain S1 as capable of degrading this pesticide. This discovery is important for addressing environmental contamination caused by extensive use of synthetic pyrethroids (Saikia et al., 2005).

Molecular Properties and Applications

Cyfluthrin's structural, vibrational, electronic, and QSAR (Quantitative Structure-Activity Relationship) properties have been studied in detail, providing insights into its stability and activity. Such research is crucial for understanding its efficacy and safety in various applications, including agriculture and pest control (Çalişir & Erkoç, 2006).

Storage Stability

Research on the stability of cyfluthrin in stored wheat provides valuable information for its use in agricultural storage. The study showed varying stability of cyfluthrin's enantiomers under different storage conditions, which is vital for ensuring the effectiveness and safety of stored agricultural products (Noble & Hamilton, 1985).

properties

CAS RN

85649-19-0

Molecular Formula

C22H18Cl2FNO3

Molecular Weight

434.3 g/mol

IUPAC Name

[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18-,20+/m1/s1

InChI Key

QQODLKZGRKWIFG-ZTNFWEORSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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